![molecular formula C18H25N3O5 B4234394 3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide](/img/structure/B4234394.png)
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide
Overview
Description
Oxadiazoles and their derivatives are an important class of heterocycles, widely studied for their diverse biological activities and applications in medicinal chemistry. The specific structure of "3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide" suggests potential biological activity, making it a candidate for further pharmacological studies.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides and carboxylic acids or their derivatives. A similar compound, involving the synthesis of oxadiazole derivatives with potential as lipoxygenase inhibitors, was described by Aziz‐ur‐Rehman et al. (2016), indicating the use of DMF and NaH in the synthesis process (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using techniques such as NMR, IR, and mass spectrometry, as demonstrated in the synthesis and characterization of various oxadiazole compounds. For instance, Taha et al. (2014) provided insights into the structure of a related oxadiazole compound using these techniques (Taha et al., 2014).
Chemical Reactions and Properties
Oxadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present in their structure. These reactions are crucial for further modifications and derivatization of the core structure, tailoring the compound for specific biological activities.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can significantly affect their pharmacokinetic and pharmacodynamic profiles. Studies like those conducted by Wang et al. (2005) on similar compounds provide valuable information on the crystalline structure, which is essential for understanding the compound's behavior in biological systems (Wang et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the compound's functional groups and overall structure. Research on oxadiazole derivatives, such as the study by Malhotra et al. (2012) on antifungal agents, helps elucidate the potential interactions these compounds may have with biological systems (Malhotra et al., 2012).
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that recognize or metabolize ethoxy, methoxy, and oxadiazol groups .
Mode of Action
These interactions could potentially alter the function or activity of the target proteins or enzymes .
Biochemical Pathways
Given the presence of ethoxy and methoxy groups, it is possible that the compound could be involved in pathways related to the metabolism of these groups .
Pharmacokinetics
The presence of ethoxy and methoxy groups could potentially influence its solubility and permeability, which in turn could affect its bioavailability .
Future Directions
properties
IUPAC Name |
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-4-25-15-12-13(6-7-14(15)24-3)18-20-17(26-21-18)9-8-16(22)19-10-5-11-23-2/h6-7,12H,4-5,8-11H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEIMRJALZGRRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)NCCCOC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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